N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 954077-76-0
VCID: VC4620188
InChI: InChI=1S/C19H30N2O2/c1-14-11-15(2)18(16(3)12-14)19(22)20-13-17-5-7-21(8-6-17)9-10-23-4/h11-12,17H,5-10,13H2,1-4H3,(H,20,22)
SMILES: CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C
Molecular Formula: C19H30N2O2
Molecular Weight: 318.461

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

CAS No.: 954077-76-0

Cat. No.: VC4620188

Molecular Formula: C19H30N2O2

Molecular Weight: 318.461

* For research use only. Not for human or veterinary use.

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide - 954077-76-0

Specification

CAS No. 954077-76-0
Molecular Formula C19H30N2O2
Molecular Weight 318.461
IUPAC Name N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide
Standard InChI InChI=1S/C19H30N2O2/c1-14-11-15(2)18(16(3)12-14)19(22)20-13-17-5-7-21(8-6-17)9-10-23-4/h11-12,17H,5-10,13H2,1-4H3,(H,20,22)
Standard InChI Key MRIZDNYVSKTTID-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C

Introduction

Synthesis Pathways

2.1 General Synthesis Approach
The synthesis of this compound typically involves:

  • Preparation of the Piperidine Derivative: The starting material is piperidine, which undergoes alkylation at the 4th position using 2-methoxyethyl chloride under basic conditions.

  • Formation of Benzamide: The resulting intermediate is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a coupling agent like triethylamine or pyridine to form the final benzamide derivative.

2.2 Reaction Conditions
Optimal reaction conditions include:

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Temperature: Room temperature to 50°C.

  • Catalyst: Acid catalysts like HCl for amide bond formation.

Applications and Uses

4.1 Pharmaceutical Applications
Given its structural features, this compound could be explored for:

  • Therapeutic Agents: Potential use in treating CNS disorders such as depression or anxiety.

  • Drug Delivery Systems: The methoxyethyl group enhances solubility and membrane permeability.

4.2 Industrial Applications
Its stability and functional groups make it suitable for:

  • Use as an intermediate in organic synthesis.

  • Development of agrochemical agents.

Future Research Directions

Further investigation is required to fully understand the compound's properties and applications:

  • Toxicological Studies: Assessing safety profiles in vivo.

  • Mechanistic Studies: Exploring receptor binding and enzymatic interactions.

  • Derivatization: Synthesizing analogs to enhance pharmacological activity.

This comprehensive analysis highlights the promising nature of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide as a versatile compound with potential applications in pharmaceuticals and beyond.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator